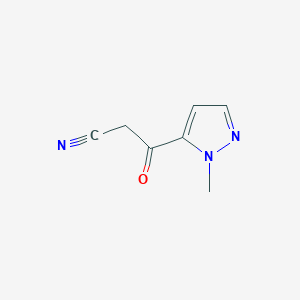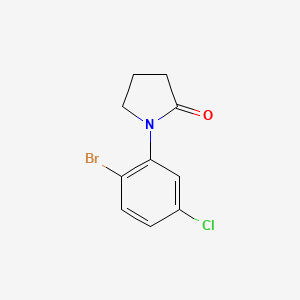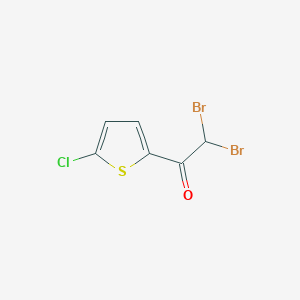
2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is an organic compound that belongs to the class of halogenated ketones. It features a thiophene ring substituted with chlorine and bromine atoms, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone typically involves the bromination of 1-(5-chloro-2-thienyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The thiophene ring provides stability and aromaticity, facilitating its use in different chemical transformations.
Comparación Con Compuestos Similares
- 2,2-Dibromo-1-(4-chloro-2-thienyl)ethanone
- 2,2-Dibromo-1-(5-chloro-2-methyl-thiophen-3-yl)ethanone
Uniqueness: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized synthetic routes and research applications.
Propiedades
Fórmula molecular |
C6H3Br2ClOS |
|---|---|
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br2ClOS/c7-6(8)5(10)3-1-2-4(9)11-3/h1-2,6H |
Clave InChI |
YJTOUEWCGBSXCB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


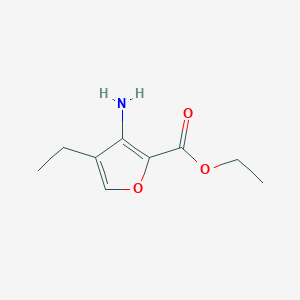
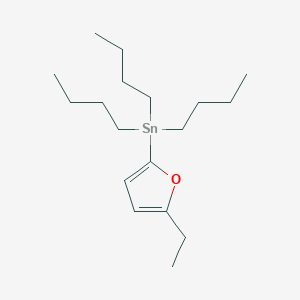
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)

![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
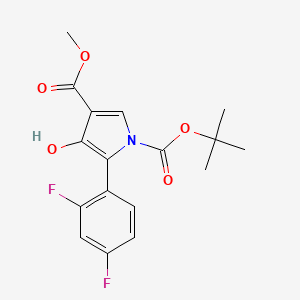
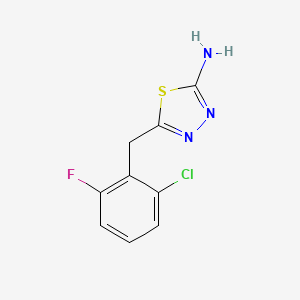

![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)

